molecular formula C26H29N5O5 B1242606 3-Pyridinecarboxamide, 6-(4-(2-((3-((2,3-dihydro-2-oxo-1H-benzimidazol-4-yl)oxy)-2-hydroxypropyl)amino)-2-methylpropyl)phenoxy)-

3-Pyridinecarboxamide, 6-(4-(2-((3-((2,3-dihydro-2-oxo-1H-benzimidazol-4-yl)oxy)-2-hydroxypropyl)amino)-2-methylpropyl)phenoxy)-

Cat. No.: B1242606
M. Wt: 491.5 g/mol
InChI Key: RLYDBONATWKYQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY-362884 involves the preparation of aryloxypropanolamine derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

LY-362884 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: LY-362884 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LY-362884 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the interactions of aryloxypropanolamines with beta-adrenergic receptors.

    Biology: LY-362884 is used to investigate the biological effects of beta-3 adrenergic receptor agonists on cellular processes.

    Medicine: The compound is studied for its potential therapeutic effects in treating metabolic diseases such as type 2 diabetes mellitus and obesity.

    Industry: LY-362884 is used in the development of new drugs targeting beta-adrenergic receptors

Mechanism of Action

LY-362884 exerts its effects by binding to and activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. The elevated cAMP levels activate protein kinase A, which in turn phosphorylates various target proteins, leading to the physiological effects associated with beta-3 adrenergic receptor activation. These effects include increased lipolysis and thermogenesis, which are beneficial in the treatment of metabolic diseases .

Comparison with Similar Compounds

LY-362884 is similar to other beta-3 adrenergic receptor agonists such as CGP 12177. LY-362884 exhibits a unique biphasic effect on beta-1 adrenergic receptors, where low concentrations block isoproterenol-induced stimulation, while higher concentrations stimulate the receptor. This unusual interaction distinguishes LY-362884 from other similar compounds .

Similar compounds include:

Properties

Molecular Formula

C26H29N5O5

Molecular Weight

491.5 g/mol

IUPAC Name

6-[4-[2-[[2-hydroxy-3-[(2-oxo-1,3-dihydrobenzimidazol-4-yl)oxy]propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C26H29N5O5/c1-26(2,29-14-18(32)15-35-21-5-3-4-20-23(21)31-25(34)30-20)12-16-6-9-19(10-7-16)36-22-11-8-17(13-28-22)24(27)33/h3-11,13,18,29,32H,12,14-15H2,1-2H3,(H2,27,33)(H2,30,31,34)

InChI Key

RLYDBONATWKYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3NC(=O)N4)O

Synonyms

LY 362884
LY-362884

Origin of Product

United States

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